molecular formula C24H16Cl4Sn B11958928 Stannane, tetrakis(4-chlorophenyl)- CAS No. 15799-48-1

Stannane, tetrakis(4-chlorophenyl)-

Cat. No.: B11958928
CAS No.: 15799-48-1
M. Wt: 564.9 g/mol
InChI Key: SJIHSQMIDXEETD-UHFFFAOYSA-N
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Description

TETRAKIS(4-CHLOROPHENYL)TIN is an organotin compound with the molecular formula C24H16Cl4Sn. It is characterized by the presence of four 4-chlorophenyl groups attached to a central tin atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: TETRAKIS(4-CHLOROPHENYL)TIN can be synthesized through the reaction of tin tetrachloride with 4-chlorophenylmagnesium bromide (Grignard reagent). The reaction typically proceeds as follows:

SnCl4+4C6H4ClMgBrSn(C6H4Cl)4+4MgBrCl\text{SnCl}_4 + 4 \text{C}_6\text{H}_4\text{ClMgBr} \rightarrow \text{Sn(C}_6\text{H}_4\text{Cl)}_4 + 4 \text{MgBrCl} SnCl4​+4C6​H4​ClMgBr→Sn(C6​H4​Cl)4​+4MgBrCl

This reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the Grignard reagent .

Industrial Production Methods: Industrial production of TETRAKIS(4-CHLOROPHENYL)TIN follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in achieving consistent results .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkoxides can yield tetraalkoxytin compounds .

Scientific Research Applications

Catalysis

Tetrakis(4-chlorophenyl)tin serves as a catalyst in various organic reactions. It has been utilized in polymerization processes and coupling reactions due to its ability to facilitate the formation of new chemical bonds. Its catalytic efficiency is often compared with other organotin compounds, demonstrating favorable turnover numbers in specific reactions .

Materials Science

In materials science, tetrakis(4-chlorophenyl)tin is explored for developing new materials with unique properties. Its structural characteristics allow it to participate in forming advanced polymers and composites that exhibit enhanced mechanical and thermal properties. The compound's reactivity can be tailored for specific applications by modifying its chemical environment.

Biological Studies

Research on tetrakis(4-chlorophenyl)tin has highlighted its potential biological activities and toxicity. Studies indicate that it may exhibit cytotoxic effects on various cell lines, influencing cell proliferation and apoptosis. Its endocrine-disrupting properties raise concerns regarding environmental impact and biological safety, necessitating further investigation into its mechanisms of action within living organisms .

Case Study 1: Catalytic Activity

A study demonstrated that tetrakis(4-chlorophenyl)tin could effectively catalyze the carbonylation of epoxides to form β-lactones with high selectivity. The catalyst showed a turnover number exceeding 1000 without producing side products, indicating its potential for industrial applications in organic synthesis .

Case Study 2: Biological Impact

Research published in environmental toxicology highlighted the cytotoxic effects of tetrakis(4-chlorophenyl)tin on human cell lines. The study found that exposure led to significant alterations in cell viability and proliferation rates, suggesting a need for careful handling and regulation of this compound due to its potential health risks .

Mechanism of Action

The mechanism by which TETRAKIS(4-CHLOROPHENYL)TIN exerts its effects involves the interaction of the tin center with various substrates. The tin atom can coordinate with different ligands, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

    TETRAKIS(4-BROMOPHENYL)TIN: Similar in structure but with bromine atoms instead of chlorine.

    TETRAKIS(4-METHYLPHENYL)TIN: Contains methyl groups instead of chlorine.

    TETRAKIS(4-FLUOROPHENYL)TIN: Fluorine atoms replace the chlorine atoms.

Uniqueness: TETRAKIS(4-CHLOROPHENYL)TIN is unique due to the presence of chlorine atoms, which can influence its reactivity and interactions with other compounds. The electron-withdrawing nature of chlorine can affect the compound’s stability and reactivity compared to its analogs .

Properties

CAS No.

15799-48-1

Molecular Formula

C24H16Cl4Sn

Molecular Weight

564.9 g/mol

IUPAC Name

tetrakis(4-chlorophenyl)stannane

InChI

InChI=1S/4C6H4Cl.Sn/c4*7-6-4-2-1-3-5-6;/h4*2-5H;

InChI Key

SJIHSQMIDXEETD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1Cl)[Sn](C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

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